molecular formula C38H26N2O2 B1375104 2,6-Bis(diphenylamino)anthracene-9,10-dione CAS No. 868850-50-4

2,6-Bis(diphenylamino)anthracene-9,10-dione

Cat. No. B1375104
CAS RN: 868850-50-4
M. Wt: 542.6 g/mol
InChI Key: TZENEWLXCXPNFX-UHFFFAOYSA-N
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Description

2,6-Bis(diphenylamino)anthracene-9,10-dione, also known as AQ(PhDPA), is a compound with a structure that includes electron donor and acceptor units . It has been reported to exhibit efficient red light thermally activated delayed fluorescence . This compound is a useful organic charge transfer compound and dye, whose charge transfer-induced torsional dynamics have been documented .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione is directly determined by its molecular formula, C38H26N2O2 . The structure of the molecule and its conformation directly determine its excited-state electronic structure, which in turn affects the efficiency of reverse intersystem crossing to produce delayed fluorescence .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione include a molecular weight of 542.64 . The density is 1.258±0.06 g/cm3 (Predicted) and the acidity coefficient (pKa) is -3.09±0.60 (Predicted) .

Scientific Research Applications

Organic Electronics

2,6-Bis(diphenylamino)anthracene-9,10-dione is utilized in the field of organic electronics due to its charge transfer properties. It’s used in the development of organic thin-film transistors (OTFTs), which are essential components in flexible displays and sensors . The compound’s molecular structure allows for tunable electronic properties, making it valuable for creating semiconducting layers in OTFTs.

Photovoltaic Cells

In the realm of renewable energy, this compound finds application in photovoltaic cells. Its strong light absorption and charge transfer characteristics can enhance the efficiency of organic photovoltaic cells, which convert solar energy into electricity .

Medical Imaging

The fluorescent properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione make it a candidate for use in medical imaging techniques. While specific applications in this area are still under research, the compound’s ability to fluoresce can potentially be harnessed for imaging and diagnostic purposes .

OLEDs (Organic Light Emitting Diodes)

This compound is also significant in the production of OLEDs. Its charge transfer and light-emitting capabilities contribute to the development of more efficient and longer-lasting OLEDs, which are used in various display technologies .

Chemical Sensors

Due to its sensitivity to environmental changes, 2,6-Bis(diphenylamino)anthracene-9,10-dione is explored for use in chemical sensors. These sensors can detect specific chemicals or changes in the environment, which is crucial for monitoring pollution or detecting hazardous substances .

Drug Delivery Systems

Research is being conducted to explore the use of 2,6-Bis(diphenylamino)anthracene-9,10-dione in drug delivery systems. Its molecular structure could potentially be modified to create carriers that can transport and release drugs in a controlled manner within the body .

Bioimaging

The compound’s fluorescent properties are being investigated for applications in bioimaging. It could be used to label and track biological molecules in live cells, aiding in the study of cellular processes and diagnostics .

Organic Semiconductors

Lastly, 2,6-Bis(diphenylamino)anthracene-9,10-dione is relevant in the synthesis of organic semiconductors. Its ability to conduct electricity while maintaining flexibility makes it an attractive material for next-generation electronic devices .

Safety and Hazards

The safety information for 2,6-Bis(diphenylamino)anthracene-9,10-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .

Mechanism of Action

properties

IUPAC Name

2,6-bis(N-phenylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZENEWLXCXPNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730627
Record name 2,6-Bis(diphenylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868850-50-4
Record name 2,6-Bis(diphenylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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